2-[4-(Chloromethyl)phenyl]-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAWMDHRKPPXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640204 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-61-2 | |
| Record name | 2-[4-(Chloromethyl)phenyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Aspects of 2 4 Chloromethyl Phenyl 1,3 Thiazole
Reactivity of the Chloromethyl Group as a Versatile Electrophile
The chloromethyl group, a benzylic halide derivative, is the primary site of electrophilic reactivity in the molecule. The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, and its reactivity is significantly influenced by the stability of the potential carbocation intermediate.
Nucleophilic Substitution Pathways (SN1 and SN2)
The substitution of the chlorine atom in 2-[4-(chloromethyl)phenyl]-1,3-thiazole can proceed through either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism. The operative pathway is dependent on several factors, including the nature of the nucleophile, the solvent polarity, and the reaction conditions.
As a primary benzylic halide, this compound can readily undergo reactions via both pathways. youtube.com The benzylic position allows for the formation of a resonance-stabilized carbocation, which is a key feature of the SN1 mechanism. youtube.comlibretexts.org This stabilization arises from the delocalization of the positive charge across the adjacent phenyl ring. Conversely, the relatively unhindered nature of the primary carbon center also permits direct backside attack by a nucleophile, characteristic of the SN2 mechanism. youtube.comlibretexts.org
The choice between SN1 and SN2 pathways can be directed by the reaction conditions. Strong, concentrated nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway. youtube.comnih.gov
Table 1: Factors Influencing Nucleophilic Substitution Pathways
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group required | Good leaving group required |
The electrophilic chloromethyl group readily reacts with a variety of heteroatom nucleophiles.
Nitrogen Nucleophiles: Primary and secondary amines react with this compound to yield the corresponding substituted amines. This reaction typically proceeds via an SN2 mechanism. The use of tertiary amines leads to the formation of quaternary ammonium (B1175870) salts, as detailed in section 3.1.1.2.
Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, leading to the formation of ethers and alcohols, respectively. These reactions, often referred to as solvolysis, are typically slower and may proceed through an SN1 mechanism, especially in polar protic solvents that can stabilize the benzylic carbocation intermediate. sigmaaldrich.com The reaction with alkoxides, being stronger nucleophiles, would favor an SN2 pathway.
Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. prepchem.com Due to the high nucleophilicity of sulfur, these reactions are generally efficient and proceed via an SN2 mechanism. semanticscholar.org
The reaction of this compound with tertiary amines results in the formation of quaternary ammonium salts. researchgate.net This alkylation of the amine is a classic example of an SN2 reaction. These salts are ionic compounds and have been investigated for various applications. The synthesis is typically carried out by reacting the chloromethyl derivative with a tertiary amine in a suitable solvent.
Table 2: Examples of Quaternary Ammonium Salt Formation
| Tertiary Amine | Product |
| Trimethylamine | 2-[4-((Trimethylammonio)methyl)phenyl]-1,3-thiazole chloride |
| Pyridine (B92270) | 1-((2-(4-(1,3-Thiazol-2-yl)phenyl))methyl)pyridin-1-ium chloride |
| N-Methylmorpholine | 4-((2-(4-(1,3-Thiazol-2-yl)phenyl))methyl)-4-methylmorpholin-4-ium chloride |
Elimination Reactions Leading to Olefinic Species
Under the influence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 2-[4-(vinyl)phenyl]-1,3-thiazole. quizlet.com This reaction involves the abstraction of a proton from the carbon adjacent to the chloromethyl group and the concurrent expulsion of the chloride ion. libretexts.org Bulky bases, such as potassium tert-butoxide, are often employed to favor elimination over substitution. masterorganicchemistry.comyoutube.com The formation of the conjugated vinylthiazole derivative is thermodynamically favored due to the extended π-system. organicchemistrytutor.com
Reactivity of the 1,3-Thiazole Heterocyclic System
The 1,3-thiazole ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution is influenced by the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom.
Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring
The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. lookchem.com However, the sulfur atom can donate electron density into the ring through resonance, which can influence the position of substitution. libretexts.org
In the case of 2-phenyl-1,3-thiazole, the phenyl group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. youtube.comyoutube.comlibretexts.orgorganicchemistrytutor.com Conversely, the thiazole ring itself is generally deactivated towards electrophilic attack. When substitution does occur on the thiazole ring, the C5 position is the most favored site for electrophilic attack, followed by the C4 position. libretexts.orgresearchgate.net The C2 position is the most electron-deficient and least likely to be attacked by an electrophile. libretexts.org Therefore, electrophilic substitution on this compound is expected to occur preferentially on the phenyl ring, directed by the thiazole substituent, or on the thiazole ring at the C5 position under forcing conditions. For instance, bromination of 2-amino-4-phenylthiazole (B127512) occurs at the C5 position of the thiazole ring. nih.gov Nitration of thiazole derivatives often requires strong nitrating agents and can lead to a mixture of products. semanticscholar.orgresearchgate.net Friedel-Crafts reactions on the thiazole ring are generally difficult to achieve due to the deactivating nature of the ring and the potential for the Lewis acid catalyst to coordinate with the nitrogen atom.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-[4-(Chloromethyl)-3-nitrophenyl]-1,3-thiazole and 2-[4-(Chloromethyl)phenyl]-5-nitro-1,3-thiazole |
| Bromination | Br₂/FeBr₃ | 2-[3-Bromo-4-(chloromethyl)phenyl]-1,3-thiazole and 2-[4-(Chloromethyl)phenyl]-5-bromo-1,3-thiazole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Primarily on the phenyl ring, ortho to the thiazole group. |
Oxidation and Reduction Chemistry of the Thiazole Core
The thiazole ring in this compound possesses both nitrogen and sulfur atoms, which are susceptible to oxidation. The reactivity towards oxidizing agents can lead to various products depending on the reagent and reaction conditions.
Oxidation: The nitrogen atom of the thiazole ring can be oxidized to form the corresponding aromatic thiazole N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can be useful intermediates in further functionalization reactions. For instance, the N-oxide can direct palladium-catalyzed C-H arylation reactions to the C2-position of the thiazole ring under milder conditions than the parent thiazole. wikipedia.org
Oxidation can also occur at the sulfur atom, though this generally leads to non-aromatic products like the S-oxide (sulfoxide) or S,S-dioxide (sulfone). wikipedia.org The oxidation of related sulfur-containing heterocycles, such as thiophenes, to their 1,1-dioxides has been extensively studied. researchgate.net These thiophene (B33073) 1,1-dioxides are highly reactive dienes in Diels-Alder reactions. researchgate.net By analogy, oxidation of the thiazole sulfur atom would significantly alter the electronic structure and aromaticity of the ring, making it more susceptible to addition reactions.
Table 1: Potential Oxidation Products of the Thiazole Core
| Oxidizing Agent | Site of Oxidation | Product Type | Aromaticity |
|---|---|---|---|
| m-CPBA | Nitrogen | Thiazole N-oxide | Aromatic |
| Stronger Oxidants | Sulfur | Thiazole S-oxide | Non-aromatic |
Reduction: The reduction of the thiazole core is less commonly documented than its oxidation. Complete or partial reduction of the ring would disrupt its aromaticity. Catalytic hydrogenation, for example, could potentially reduce the C=N and C=C bonds within the thiazole ring, leading to a thiazolidine (B150603) or thiazoline (B8809763) derivative. The specific outcome would depend on the catalyst, pressure, and temperature employed. The reduction of related thiophene rings to tetrahydrothiophenes is a well-established process. researchgate.net
Cycloaddition Reactions Involving the Thiazole Moiety
The thiazole ring can participate in cycloaddition reactions, although its aromatic stability means that forcing conditions, such as high temperatures, are often required. wikipedia.org
[4+2] Cycloaddition (Diels-Alder Reactions): Thiazoles can act as dienes in Diels-Alder reactions. When reacting with alkynes, the initial cycloadduct often undergoes a retro-Diels-Alder reaction involving the extrusion of sulfur to yield a pyridine derivative. wikipedia.org A study on a 2-(dimethylamino)thiazole reacting with dimethyl acetylenedicarboxylate (B1228247) (DMAD) demonstrated a pathway involving a formal [2+2] cycloaddition, followed by ring-opening and a subsequent electrocyclic ring-closing before the sulfur atom is extruded. wikipedia.org
In other systems, such as 4-alkenyl-2-dialkylaminothiazoles, the thiazole ring and the adjacent alkenyl group can act as an "in-out" diene system in [4+2] cycloadditions with dienophiles like nitroalkenes. nih.gov These reactions can proceed with high regio- and diastereoselectivity, yielding tetrahydrobenzothiazoles. nih.gov The electronic nature of the substituents on the thiazole ring plays a critical role; electron-donating groups, such as an amino group at the C2 position, enhance the nucleophilicity and dienic character of the ring. nih.gov
[3+2] Cycloaddition: Thiazolium salts, which can be formed from thiazoles, are precursors to thiazolium ylides that readily undergo [3+2] cycloaddition reactions. These reactions, often catalyzed by chiral metal complexes, provide a route to enantiomerically enriched polycyclic systems containing a thiazole ring, such as hydropyrrolo-thiazoles. rsc.org Similarly, pyridinium (B92312) 1,4-zwitterionic thiolates can undergo a [3+2] cycloaddition to synthesize substituted thiazoles. rsc.org
Reactivity and Functionalization of the Phenyl Substituent
The phenyl ring of this compound is influenced by two substituents: the 2-thiazolyl group and the 4-chloromethyl group. Their combined electronic effects determine the reactivity and regioselectivity of further functionalization.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are dictated by the existing substituents.
The 2-thiazolyl group is generally considered an electron-withdrawing and deactivating group due to the electronegativity of its nitrogen and sulfur atoms. Deactivating groups slow down the rate of electrophilic substitution compared to benzene and typically direct incoming electrophiles to the meta position. uci.edu The 4-chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom.
In this compound, the positions ortho to the thiazole group (C3' and C5') are also meta to the chloromethyl group. The positions meta to the thiazole group (C2' and C6') are ortho to the chloromethyl group. Given that the 2-thiazolyl group is a deactivating, meta-directing substituent, electrophilic attack is most likely to occur at the positions meta to it (C2' and C6'). However, under the strongly acidic conditions often used for SEAr (e.g., nitration or Friedel-Crafts reactions), the thiazole nitrogen can become protonated. wikipedia.org This would create a cationic thiazolium species, which would be even more strongly deactivating, further hindering the reaction.
Table 2: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| 2-Thiazolyl | C1' | Electron-withdrawing | meta-directing (to C2', C6') |
Therefore, predicting the outcome of an electrophilic aromatic substitution reaction on this molecule is complex, and the reaction may require harsh conditions and could result in a mixture of products.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For these reactions to occur on the phenyl ring of this compound, a suitable functional group, typically a halide (Br, I) or a triflate, is required as a leaving group. The native C-H bonds can be used via C-H activation, but this often poses challenges in selectivity.
Assuming the molecule is first halogenated on the phenyl ring (e.g., at the C2' or C3' position), it could then readily participate in a variety of cross-coupling reactions.
Potential Cross-Coupling Reactions (with a hypothetical halogen on the phenyl ring):
Suzuki Coupling: A palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an aryl halide to form a C-C bond. This would allow for the introduction of new aryl or alkyl groups onto the phenyl ring.
Stille Coupling: This reaction uses a palladium catalyst to couple an organotin compound with an aryl halide. researchgate.net It is a versatile method for creating C-C bonds.
Heck Coupling: The palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. This would introduce a vinyl group onto the phenyl ring.
Sonogashira Coupling: A reaction that couples terminal alkynes with aryl halides using a palladium catalyst and a copper co-catalyst, creating a C-C bond and introducing an alkynyl substituent.
Kumada Coupling: This nickel- or palladium-catalyzed reaction couples an aryl halide with a Grignard reagent (organomagnesium halide). researchgate.net
The reactivity in these cross-coupling reactions can be influenced by the electronic properties of the thiazole ring. Studies on related halogenated thiadiazoles have shown that palladium-catalyzed cross-coupling reactions are feasible, though side reactions can occur. researchgate.net
Derivatization Strategies and Analogue Synthesis Based on the 2 4 Chloromethyl Phenyl 1,3 Thiazole Scaffold
Exploiting the Chloromethyl Group for Structural Diversification
The chloromethyl group attached to the phenyl ring at the para-position is a key handle for introducing structural diversity. This benzylic chloride is susceptible to nucleophilic substitution reactions, allowing for the facile attachment of a wide range of functionalities.
The reactivity of the chloromethyl group enables the synthesis of a variety of derivatives through the formation of new carbon-carbon and carbon-heteroatom bonds.
Alkylated Derivatives: Nucleophilic substitution reactions with alkoxides, thiolates, and carbanions lead to the formation of ether, thioether, and new C-C bonds, respectively. For instance, the Williamson ether synthesis, a long-established method, involves the reaction of an alkoxide with an alkyl halide to form an ether wikipedia.orgmasterorganicchemistry.comyoutube.comstudentshare.orgorganicchemistrytutor.com. In the context of 2-[4-(chloromethyl)phenyl]-1,3-thiazole, reaction with a desired alcohol in the presence of a base would yield the corresponding ether derivative.
Arylated Derivatives: While direct arylation at the benzylic position can be challenging, cross-coupling reactions such as the Suzuki or Stille couplings could be adapted. More commonly, the chloromethyl group can be converted to other functionalities more amenable to arylation.
Heterocyclic Derivatives: A vast number of heterocyclic derivatives can be synthesized by reacting this compound with various heterocyclic nucleophiles. Amines, thiols, and alcohols on heterocyclic rings can readily displace the chloride to form new C-N, C-S, and C-O bonds. For example, reactions with nitrogen-containing heterocycles like morpholine are common . The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds with a wide range of amines, including heterocyclic amines wikipedia.orgbeilstein-journals.orgnih.gov.
Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Group
| Nucleophile | Reagent Example | Resulting Linkage | Derivative Class |
| Alkoxide | Sodium ethoxide | -O-CH₂- | Alkyl Ether |
| Thiolate | Sodium thiophenoxide | -S-CH₂- | Alkyl Thioether |
| Amine | Morpholine | -N(CH₂)₂O(CH₂)₂-CH₂- | Heterocyclic Amine |
| Azide | Sodium azide | -N₃-CH₂- | Azide |
The this compound moiety can be incorporated into polymeric structures to impart specific electronic or functional properties. Thiazole-containing polymers are of interest for applications in organic electronics, such as organic field-effect transistors and solar cells acs.orgacs.orgresearchgate.netacs.orgingentaconnect.comacs.orglifechemicals.com.
The reactive chloromethyl group allows this molecule to be used as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with suitable co-monomers. Alternatively, it can be grafted onto existing polymer backbones.
Another approach is the use of thiazole-containing ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers mdpi.comacs.orgresearchgate.net. The nitrogen atom of the thiazole (B1198619) ring and potentially other functional groups introduced via the chloromethyl handle can coordinate to metal centers, leading to the formation of extended, porous structures with applications in gas storage, separation, and catalysis nih.govjk-sci.com.
Table 2: Polymer Architectures Incorporating the Thiazole Scaffold
| Polymer Type | Incorporation Method | Potential Application |
| Conjugated Polymers | Copolymerization of a functionalized monomer | Organic Electronics |
| Functionalized Polymers | Grafting onto a polymer backbone | Specialty Materials |
| Metal-Organic Frameworks | As a ligand for metal centers | Gas Storage, Catalysis |
Functionalization at the Thiazole Ring Positions (e.g., C-4, C-5)
The thiazole ring itself offers sites for further functionalization, primarily at the C-4 and C-5 positions. The reactivity of these positions is influenced by the electronic nature of the 2-phenyl substituent.
One of the key reactions for introducing a functional group at the C-5 position of a 2-arylthiazole is the Vilsmeier-Haack reaction jk-sci.comnih.govasianpubs.orgresearchgate.netchemistrysteps.comijpcbs.com. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF) to introduce a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings jk-sci.comnih.govchemistrysteps.comijpcbs.com. The resulting aldehyde can then serve as a versatile intermediate for a wide range of subsequent transformations. Studies have shown that 2-arylaminothiazole derivatives can be formylated, with the position of formylation being structure-dependent asianpubs.orgresearchgate.net.
Other methods for functionalizing the thiazole ring include halogenation, metalation followed by quenching with an electrophile, and various cross-coupling reactions. These strategies allow for the introduction of a diverse array of substituents at the C-4 and C-5 positions, further expanding the chemical space accessible from the parent scaffold.
Modulation of the Phenyl Substituent for Tunable Properties
Substituents on the phenyl ring affect the reactivity of the aromatic system in electrophilic aromatic substitution reactions lumenlearning.comlibretexts.org. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have a deactivating effect. This principle can be used to selectively introduce additional functional groups onto the phenyl ring.
The nature of the substituent on the phenyl ring can also modulate the optical and electronic properties of the molecule. For example, in benzothiazole derivatives, the presence of an electron-donating group like methyl (-CH₃) versus an electron-withdrawing group like nitro (-NO₂) can significantly alter the HOMO and LUMO energy levels and the absorption spectra of the compounds mdpi.comnih.gov. This tunability is crucial for the design of materials for optoelectronic applications.
Table 3: Effect of Phenyl Substituents on Molecular Properties
| Substituent Type | Example | Effect on Phenyl Ring Reactivity | Impact on Electronic Properties |
| Electron-Donating | -OCH₃, -CH₃ | Activating | Raises HOMO level |
| Electron-Withdrawing | -NO₂, -CN | Deactivating | Lowers LUMO level |
Construction of Fused or Polycyclic Thiazole Systems
The this compound scaffold can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures often exhibit unique biological activities and material properties.
One common strategy involves the use of 2-aminothiazole derivatives as precursors. The amino group can participate in cyclization reactions to form fused rings. For example, reaction with appropriate reagents can lead to the formation of thiazolo[3,2-a]pyrimidines acs.orgresearchgate.netnih.gov or imidazo[2,1-b]thiazoles researchgate.nettandfonline.commdpi.comnih.govacs.org. The synthesis of these fused systems often involves the initial formation of a thiazole ring followed by a subsequent cyclization step.
Another approach is the construction of thiazolo[4,5-d]pyrimidine derivatives, which can be achieved through the cyclization of appropriately substituted 4-aminopyrimidines acs.orgtandfonline.comnih.govrsc.org. While the starting material in these syntheses is typically a substituted aminothiazole, the principles can be adapted to derivatives of this compound, provided the necessary functional groups are introduced.
Table 4: Examples of Fused Thiazole Systems
| Fused System | Precursor Type | Synthetic Strategy |
| Imidazo[2,1-b]thiazole | 2-Aminothiazole | Reaction with α-haloketones |
| Thiazolo[3,2-a]pyrimidine | 2-Aminothiazole | Reaction with β-dicarbonyl compounds |
| Thiazolo[4,5-d]pyrimidine | 4-Amino-5-cyanothiazole | Cyclization with forming reagents |
Advanced Spectroscopic and Analytical Techniques for Research on 2 4 Chloromethyl Phenyl 1,3 Thiazole
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like "2-[4-(chloromethyl)phenyl]-1,3-thiazole". Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals are expected for each unique proton environment. The protons on the phenyl ring typically appear as two doublets in the aromatic region, a result of their coupling to adjacent protons. The singlet corresponding to the chloromethyl (-CH₂Cl) group would likely appear downfield due to the electron-withdrawing effect of the chlorine atom. The two protons on the thiazole (B1198619) ring would also produce characteristic signals, with their specific chemical shifts and coupling patterns confirming their positions.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the chloromethyl carbon, the two carbons of the thiazole ring, and the carbons of the phenyl ring. The chemical shifts of the thiazole carbons are particularly diagnostic of the substitution pattern. asianpubs.org For instance, in related 2-substituted thiazoles, the C2, C4, and C5 carbons show characteristic resonances that confirm the structure. asianpubs.org Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to definitively correlate proton and carbon signals, confirming the connectivity of the entire molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures and general principles of NMR spectroscopy.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Phenyl-H (ortho to thiazole) | ~7.9-8.1 (d) | - |
| Phenyl-H (meta to thiazole) | ~7.4-7.6 (d) | - |
| Thiazole-H5 | ~7.3-7.5 (d) | ~115-125 |
| Thiazole-H4 | ~7.8-8.0 (d) | ~140-145 |
| -CH₂Cl | ~4.6-4.8 (s) | ~45-50 |
| Phenyl-C (ipso) | - | ~132-135 |
| Phenyl-C (ortho) | - | ~126-128 |
| Phenyl-C (meta) | - | ~129-131 |
| Phenyl-C (para) | - | ~138-142 |
| Thiazole-C2 | - | ~165-170 |
Utilization of Mass Spectrometry for Reaction Pathway Analysis and Product Confirmation in Complex Mixtures
Mass Spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₈ClNS. rsc.org
Beyond simple molecular weight determination, MS, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), is invaluable for monitoring reaction progress and identifying intermediates and byproducts. researchgate.net The fragmentation pattern of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) provides a structural fingerprint.
For "this compound", characteristic fragmentation pathways would include:
Alpha-cleavage: The loss of the chlorine radical (•Cl) or the entire chloromethyl group (•CH₂Cl).
Benzylic cleavage: Fission of the bond between the phenyl ring and the methylene (B1212753) group, leading to the formation of a stable benzyl-type cation.
Thiazole Ring Cleavage: The thiazole ring can undergo characteristic fragmentation, often involving the loss of small molecules like HCN or thioformaldehyde (B1214467) (H₂CS), which is a known fragmentation pattern for thiazole derivatives. researchgate.net
By analyzing the mass spectra of a reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product, as well as identify any transient intermediates, helping to elucidate the reaction mechanism. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (MW: 209.70 g/mol )
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 209/211 | [M]⁺ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |
| 174 | [M - Cl]⁺ | Loss of chlorine radical |
| 160 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical |
| 134 | [C₇H₄NS]⁺ | Cleavage of the phenyl-thiazole bond |
| 85 | [C₃H₃NS]⁺ | Thiazole ring fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Functional Group Transformations
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the synthesis and analysis of "this compound", FTIR is crucial for verifying the presence of key structural motifs and monitoring their transformation during a reaction.
The FTIR spectrum of the target compound would exhibit several characteristic absorption bands:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the C-H stretch of the thiazole ring may also be found in this region. nih.gov
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are expected in the 1600-1450 cm⁻¹ region. researchgate.net
C-Cl stretching: A distinct band corresponding to the C-Cl bond of the chloromethyl group would be observed in the fingerprint region, typically around 800-600 cm⁻¹.
Thiazole Ring Vibrations: The characteristic vibrations of the thiazole ring skeleton provide a fingerprint that confirms its presence. nih.gov
FTIR is particularly useful for monitoring reactions. For example, if synthesizing this compound from 4-methylphenyl-1,3-thiazole, one could monitor the disappearance of the methyl C-H stretching bands and the appearance of the C-Cl stretching band to confirm the chlorination reaction is complete.
Table 3: Characteristic FTIR Absorption Frequencies for this compound Values are based on data from related thiazole structures. nih.govresearchgate.netnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic/thiazole) | Phenyl/Thiazole C-H | 3100 - 3000 |
| C=N stretch | Thiazole Ring | 1620 - 1580 |
| C=C stretch | Phenyl/Thiazole Ring | 1550 - 1450 |
| C-S stretch | Thiazole Ring | ~850 - 650 |
| C-Cl stretch | Chloromethyl Group | 800 - 600 |
X-ray Crystallography for Precise Molecular Geometry and Stereochemical Assignments
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound", a single-crystal X-ray diffraction study would yield exact bond lengths, bond angles, and torsion angles.
A key structural parameter of interest is the dihedral angle between the planes of the phenyl and thiazole rings. In structurally similar compounds like 2-(4-chlorophenyl)-thiazole derivatives, this angle has been observed to be relatively small, indicating a nearly coplanar arrangement which can influence the molecule's electronic properties and crystal packing. kayseri.edu.trnih.gov For example, the dihedral angle between the thiazole and chlorophenyl rings in a related structure was found to be 13.12 (14)°. kayseri.edu.tr
Furthermore, X-ray analysis elucidates the intermolecular forces that govern the crystal lattice, such as π–π stacking between the aromatic rings or halogen bonding involving the chlorine atom. nih.govkayseri.edu.tr This information is critical for understanding the solid-state properties of the material.
Table 4: Typical Crystallographic Parameters for a Phenyl-Thiazole System Data derived from crystal structures of closely related compounds. nih.govkayseri.edu.tr
| Parameter | Description | Typical Value |
| Dihedral Angle (Phenyl-Thiazole) | Angle between the planes of the two rings | 7° - 15° |
| C-S Bond Length (Thiazole) | Length of the carbon-sulfur bonds in the ring | 1.71 - 1.73 Å |
| C=N Bond Length (Thiazole) | Length of the carbon-nitrogen double bond | 1.30 - 1.32 Å |
| Phenyl C-C Bond Length | Average length of carbon-carbon bonds in the phenyl ring | ~1.39 Å |
| Intermolecular Interactions | Forces holding molecules together in the crystal | C-H···π, π–π stacking, Halogen bonds |
Computational and Theoretical Chemistry Studies on 2 4 Chloromethyl Phenyl 1,3 Thiazole
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of thiazole (B1198619) derivatives is fundamental to their chemical behavior. researchgate.net Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energies of these orbitals and the resulting HOMO-LUMO gap are crucial in determining the molecule's reactivity, kinetic stability, and electronic properties. researchgate.net
In thiazole derivatives, the distribution and energies of the HOMO and LUMO are significantly influenced by the nature of the substituents attached to the thiazole and phenyl rings. rsc.org For instance, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. nih.gov This modulation of the HOMO-LUMO gap is a critical aspect of designing molecules with specific electronic and optical properties. nih.gov
Computational studies on analogous 2-arylthiazole derivatives, often employing Density Functional Theory (DFT) at levels like B3LYP/6-311+G(d,p), have shown that the HOMO is typically localized over the electron-rich regions of the molecule, often involving the thiazole ring and any electron-donating substituents. researchgate.net Conversely, the LUMO is generally distributed over the electron-deficient parts. The energy of these frontier orbitals dictates the molecule's reactivity. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for Analogous Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 2-Phenylthiazole | -6.58 | -1.23 | 5.35 | DFT/B3LYP/6-31G(d) |
| 2-(4-Nitrophenyl)thiazole | -7.21 | -2.54 | 4.67 | DFT/B3LYP/6-31G(d) |
| 2-(4-Aminophenyl)thiazole | -5.89 | -0.98 | 4.91 | DFT/B3LYP/6-31G(d) |
This table presents representative data for analogous compounds to illustrate the impact of substituents on FMO energies.
Reaction Mechanism Modeling and Transition State Characterization
For a molecule like 2-[4-(chloromethyl)phenyl]-1,3-thiazole, a key reactive site is the chloromethyl group. Nucleophilic substitution reactions at this benzylic carbon are expected to be a primary mode of reactivity. Theoretical modeling of such a reaction, for example, with a nucleophile like ammonia, would involve calculating the energy profile of the reaction pathway. This would allow for the characterization of the transition state, which is the highest energy point along the reaction coordinate.
Properties of the transition state, such as its geometry, vibrational frequencies (which would include one imaginary frequency corresponding to the reaction coordinate), and energy, provide deep insights into the reaction's kinetics and mechanism. For instance, the activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
Quantum Chemical Calculations for Prediction of Molecular Properties
Quantum chemical calculations are a powerful tool for predicting a wide range of molecular properties. For thiazole derivatives, methods like DFT are frequently used to compute properties such as dipole moments and polarizability. researchgate.net These properties are essential for understanding the molecule's interaction with its environment, including solvents and biological receptors.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with higher polarizability can engage in stronger dispersion forces. Computational studies on similar aromatic and heterocyclic compounds provide estimates for these values.
Table 2: Predicted Molecular Properties for Analogous Thiazole Derivatives
This table presents representative data for analogous compounds.
Prediction of Spectroscopic Signatures
Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Theoretical calculations can provide valuable information on the expected signals in various spectroscopic techniques, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, the absorption maxima (λmax) can be estimated. nih.gov These calculations can help in understanding the electronic transitions responsible for the observed colors of related compounds.
Similarly, the vibrational frequencies of a molecule can be calculated and correlated with experimental IR and Raman spectra. These calculations aid in the assignment of specific vibrational modes to the observed absorption bands, providing a more detailed understanding of the molecular structure. For this compound, characteristic vibrational frequencies would be expected for the C-Cl stretching, C=N stretching of the thiazole ring, and various C-H bending and stretching modes of the aromatic rings.
Structure-Reactivity Relationship (SRR) Elucidation through Computational Methods
Computational methods are instrumental in elucidating structure-reactivity relationships (SRR) by providing quantitative descriptors that can be correlated with experimental reactivity. pku.edu.cn For thiazole derivatives, these studies often focus on how different substituents influence the reactivity of the molecule. academie-sciences.frresearchgate.net
Local reactivity descriptors, such as the Fukui function or molecular electrostatic potential (MEP), can be used to identify the most reactive sites within a molecule. researchgate.net For this compound, an MEP map would likely show a region of negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character, and a region of positive potential around the chloromethyl group, highlighting its electrophilic nature and susceptibility to nucleophilic attack. These computational insights are invaluable for predicting the regioselectivity of chemical reactions. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block for Complex Chemical Architectures
The 1,3-thiazole ring system is a cornerstone in synthetic and medicinal chemistry, recognized as a "privileged structure" due to its presence in many natural products and pharmaceuticals. lifechemicals.com The versatility of the thiazole (B1198619) scaffold allows for the construction of intricate molecular architectures. The compound 2-[4-(chloromethyl)phenyl]-1,3-thiazole leverages this stable heterocyclic core, with the added advantage of the chloromethyl group, which provides a reactive site for nucleophilic substitution reactions. This allows for its facile incorporation into larger, more complex molecular frameworks.
Chemists can utilize the chloromethyl group to introduce a variety of substituents, thereby creating a library of derivatives with tailored properties. For example, reaction with amines, alcohols, thiols, or carboxylates can lead to the formation of new C-N, C-O, C-S, or C-C bonds, respectively. This reactivity is fundamental to its role as a building block. The synthesis of complex thiazole-containing molecules, such as those with potential applications in drug discovery, often relies on the step-wise elaboration of a core structure. semanticscholar.org The this compound moiety is an ideal starting point for such synthetic strategies, enabling the assembly of molecules designed to interact with specific biological targets. semanticscholar.orgnih.gov The synthesis of various 2,4-disubstituted thiazoles has been shown to be an effective strategy for generating compounds with significant antimicrobial potential. fabad.org.tr
Table 1: Examples of Reactions Utilizing Thiazole Scaffolds for Complex Molecule Synthesis This table is illustrative of general synthetic strategies applicable to functionalized thiazoles.
| Starting Material Type | Reaction Type | Product Class | Potential Application | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | Diazotization, Sandmeyer Reaction | 2-Halothiazole | Synthetic Intermediate | researchgate.net |
| Thioamide & α-Haloketone | Hantzsch Thiazole Synthesis | Substituted Thiazole | Medicinal Chemistry | mdpi.comnih.gov |
| Functionalized Thiazole | Nucleophilic Substitution | Elaborated Thiazole Derivative | Drug Discovery | mdpi.com |
Utility in the Synthesis of Specific Amino Acids and Their Analogues (e.g., cysteine precursors)
Thiazole-containing amino acids and their peptidomimetic analogues are of significant interest in medicinal chemistry for their potential to modulate the function of biological targets like enzymes and transporters. nih.gov The synthesis of such compounds often involves incorporating a thiazole moiety into an amino acid backbone. ijcce.ac.irnih.gov
The compound this compound serves as a valuable reagent for creating non-natural amino acid analogues. The reactive chloromethyl group can be used to alkylate amino acid side chains, particularly those containing nucleophilic groups. A prime example is its potential reaction with the thiol group of cysteine. This S-alkylation reaction would yield a cysteine analogue where the sulfur atom is linked to the 4-(phenyl-1,3-thiazol-2-yl)methyl group, forming a stable thioether bond. Such modifications can drastically alter the steric and electronic properties of the amino acid, leading to novel biological activities or providing probes to study protein structure and function.
Research has demonstrated various methods for synthesizing thiazole derivatives of amino acids. One common approach is the Hantzsch synthesis, where N-protected amino acid-derived thioamides are reacted with α-haloketones. mdpi.comijcce.ac.ir Alternatively, a pre-formed thiazole unit, such as this compound, can be appended to an amino acid scaffold. This modular approach allows for the systematic variation of the thiazole substituent to optimize biological activity, as seen in studies on P-glycoprotein modulators where different chemical moieties were attached to a valine-derived thiazole scaffold. nih.gov
Table 2: Research Findings on Synthesis of Thiazole-Containing Amino Acid Analogues
| Synthetic Approach | Key Reagents | Resulting Compound Type | Research Focus | Reference |
|---|---|---|---|---|
| Modification of Valine-Thiazole Scaffold | Various acid chlorides, Lawesson's reagent | Peptidomimetic Analogues | P-glycoprotein Modulation | nih.gov |
| Hantzsch Synthesis | Nα-protected bromomethyl ketones, thiourea | 2-Amino-thiazole Analogues of Nα-protected Amino Acids | Antibacterial Properties | ijcce.ac.ir |
| Hantzsch Synthesis | Thioureido acid, phenacyl bromides | Thiazoles with β-Amino Acid Moieties | Antimicrobial Candidates | mdpi.com |
Application as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The thiazole ring, containing both nitrogen and sulfur heteroatoms, is an effective coordinating unit for a wide range of metal ions. mdpi.com This property allows for the use of thiazole-containing molecules as ligands in catalysis. lifechemicals.com this compound is an excellent precursor for designing and synthesizing specialized ligands. The nitrogen atom of the thiazole ring provides a primary coordination site, while the chloromethyl group serves as a reactive anchor for introducing additional donor atoms or for immobilization. mdpi.com
For applications in homogeneous catalysis , the chloromethyl group can be readily converted into other functionalities. For example, substitution of the chloride with a diphenylphosphino group ((C₆H₅)₂P⁻) would yield a P,N-bidentate ligand. Such ligands are highly sought after in transition-metal catalysis for reactions like cross-coupling, hydrogenation, and hydroformylation, where the electronic and steric properties of the ligand play a crucial role in determining catalytic activity and selectivity.
For heterogeneous catalysis , the chloromethyl group is ideal for grafting the catalytically active metal-thiazole complex onto a solid support, such as silica, alumina, or a polymer resin. This immobilization prevents the catalyst from leaching into the product stream, simplifies catalyst separation and recycling, and enhances catalyst stability. The resulting heterogeneous catalyst combines the high activity and selectivity of a homogeneous system with the practical advantages of a solid-phase catalyst. Studies have shown that thiazole can act as a terminal N-bound ligand in the formation of coordination polymers, demonstrating its utility in constructing extended metal-organic structures. mdpi.com
Development of Functional Materials with Specific Chemical Properties (e.g., Nonlinear Optical Materials)
Molecules with extended π-conjugated systems that incorporate electron-donating and electron-accepting groups can exhibit significant nonlinear optical (NLO) properties. Such materials are of great interest for applications in optoelectronics and photonics, including optical switching and frequency conversion. jhuapl.edunih.gov The 2-phenyl-1,3-thiazole scaffold is an attractive component for NLO chromophores due to its planarity and ability to facilitate charge transfer.
This compound is a key building block for synthesizing advanced NLO materials. The core structure acts as a π-conjugated bridge. The chloromethyl group is a synthetic handle that can be transformed into a potent electron-donating group (e.g., an amine or alkoxy group) or an electron-accepting group (e.g., a cyano or nitro group via multi-step synthesis), or used to attach the entire chromophore to a polymer backbone. This "molecular engineering" allows for the fine-tuning of the NLO response. jhuapl.edu
Research has shown that polymers containing polar diacetylene chromophores can display outstanding and stable second-harmonic generation (SHG) effects. mdpi.com Similarly, novel two-dimensional octupolar molecules based on a central core with peripheral donor/acceptor groups have been synthesized and shown to possess very large first hyperpolarizability (a measure of NLO activity). nih.gov Azo dyes incorporating a 4-phenylthiazole (B157171) unit have also been investigated, revealing promising switching behavior for potential use in optical switching systems. nih.gov The synthesis of these advanced materials often involves coupling reactions where a functionalized building block like this compound would be an invaluable intermediate.
Table 3: Research on Thiazole-Containing Functional Materials
| Material Type | Key Structural Feature | Investigated Property | Finding | Reference |
|---|---|---|---|---|
| Polymer Film | Poly(benzoate) with diacetylene chromophore | Quadratic Nonlinear Optics (NLO) | High and stable Second Harmonic Generation (SHG) coefficients (χ(2) ~280 pm V⁻¹) | mdpi.com |
| Organic Azo Dye | 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile | Optical & Electrical Properties | Promising for optical switching systems and organic electronics | nih.gov |
| Octupolar Chromophores | 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives | First Hyperpolarizability (β) | Very large β values, attractive for NLO materials | nih.gov |
Q & A
Q. What are the optimized synthetic routes for 2-[4-(Chloromethyl)phenyl]-1,3-thiazole and its derivatives?
Methodological Answer: The compound is synthesized via Hantzsch condensation, where thiosemicarbazones react with α-haloketones (e.g., 2-bromo-4’-chloroacetophenone) under controlled conditions. Key parameters include solvent selection (e.g., ethanol or PEG-400), temperature (70–80°C), and catalysts (e.g., Bleaching Earth Clay at pH 12.5). Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from aqueous acetic acid . For derivatives, substituents on the phenyl ring (e.g., nitro, methoxy, or halogen groups) are introduced via nucleophilic substitution or Suzuki coupling, with yields dependent on steric and electronic effects .
Q. How is structural characterization performed for this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on chemical shifts:
- Thiazole protons (δ 7.2–8.5 ppm) and chloromethyl protons (δ 4.5–4.8 ppm).
- Aromatic protons (δ 6.8–7.6 ppm) confirm phenyl substitution patterns .
Q. What in vitro biological screening methods are used to evaluate antimicrobial activity?
Methodological Answer:
- Agar Diffusion Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using zone-of-inhibition measurements. Minimum inhibitory concentrations (MICs) are determined via broth microdilution .
- Antioxidant Assays : DPPH radical scavenging evaluates electron-donating capacity, with IC50 values compared to ascorbic acid controls .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
Methodological Answer:
- Halogen Substitution : Bromine at the 3-position of the phenyl ring enhances antibacterial activity (MIC: 12.5 µg/mL vs. S. aureus) compared to chlorine due to increased lipophilicity .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups improve anticancer activity (e.g., IC50: 8.7 µM against MCF7 cells) by stabilizing charge-transfer interactions with DNA .
- Hydrazone Linkers : Schiff base derivatives (e.g., 2-(4-Nitrobenzylidene)hydrazine carbothioamide) show dual antifungal/antioxidant activity via ROS scavenging .
Q. What methodological approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC50/MIC values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Molecular Docking : Compare binding affinities to target proteins (e.g., E. coli DNA gyrase or human topoisomerase II) to explain discrepancies. For example, 4-chlorophenyl derivatives show stronger hydrogen bonding (-8.2 kcal/mol) than 4-methoxyphenyl analogs (-6.5 kcal/mol) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP > 3.0 correlates with improved membrane permeability) .
Q. How is computational modeling integrated to predict reactivity and binding mechanisms?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloromethyl group: Fukui index = 0.45) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Candida albicans CYP51) over 100 ns to assess stability of binding poses .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%ABS = 65–75%) and toxicity (LD50: 280 mg/kg in rats) .
Q. What strategies ensure compound stability during storage and biological assays?
Methodological Answer:
- Degradation Studies : Monitor hydrolytic stability via HPLC under accelerated conditions (40°C, 75% RH). Chloromethyl derivatives degrade <5% over 30 days when stored in amber vials at -20°C .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation thresholds (λmax = 310 nm; avoid exposure >1 hour to UV light) .
- Buffer Compatibility : Assess solubility and aggregation in PBS (pH 7.4) using dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. Why do some studies report divergent antimicrobial efficacy for structurally similar derivatives?
Methodological Answer:
- Strain-Specificity : E. coli (Gram-negative) may show resistance due to efflux pumps (e.g., AcrAB-TolC), reducing intracellular concentrations .
- Biofilm Formation : Compounds with logP < 2.0 fail to penetrate Pseudomonas aeruginosa biofilms, leading to false-negative MIC results .
- Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) restores activity (e.g., MIC reduction from 50 µg/mL to 6.25 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
